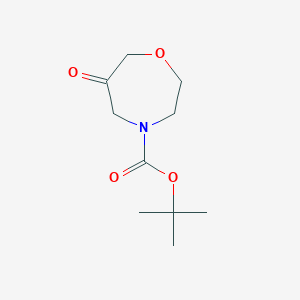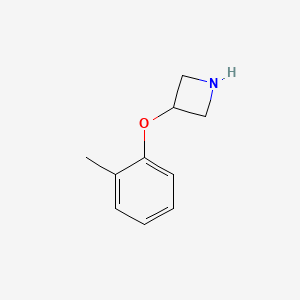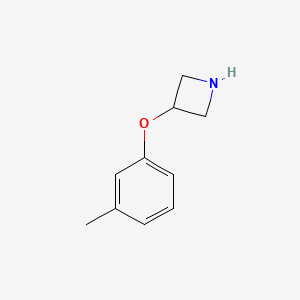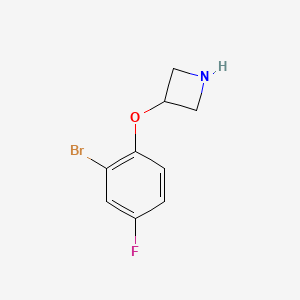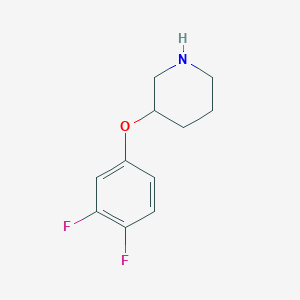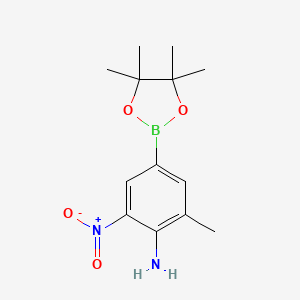
2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related aniline derivatives is well-documented in the provided literature. For instance, a one-pot synthesis method for tetrahydroquinoxalines from 2-amino(nitro)anilines is described, which involves the use of diboronic acid and water as a solvent and hydrogen donor . Another study presents a synthetic method for aniline tetramers using SNAr coupling followed by the reduction of nitro groups . Additionally, the synthesis of nitro-4, 5-dimethyl aniline from 3,4-dimethyl aniline is reported, highlighting the use of carbon tetrachloride as a solvent and providing optimal mole ratios for the reactants . These methods could potentially be adapted for the synthesis of 2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Molecular Structure Analysis
The molecular structure of aniline derivatives is crucial for their chemical properties and reactivity. The spectroscopic characterization of aniline tetramers, including NMR, UV-Vis-NIR, IR, and mass spectroscopies, is discussed, which provides insights into the structural aspects of these compounds . Such analytical techniques would be essential for the structural analysis of 2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of the specific compound . However, they do provide information on the reactivity of similar aniline derivatives. For example, the oxidation states of aniline tetramers and the formation of isomers upon oxidation are explored . Understanding these reaction mechanisms can be useful when studying the reactivity of 2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The study on the synthesis of 2-Nitro-4, 5-dimethyl Aniline provides yield percentages and solvent recovery rates, which are important for the practical application of synthesis methods . The thermal stability of a related compound, 2,4,6-Trinitro-3,5-diamino-N-(1,2,4-triazole-4)-aniline, is also reported, with decomposition temperatures and residual mass after thermal decomposition being measured . These properties are indicative of the stability and robustness of aniline derivatives, which would be relevant to the compound of interest.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Vibrational Properties : Wu et al. (2021) synthesized compounds including N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and analyzed their structure using spectroscopy and X-ray diffraction. They used DFT calculations to compare these structures with experimental data, finding a consistent molecular structure between the DFT optimized and X-ray diffraction results. This research is significant for understanding the molecular behavior of such compounds (Wu, Chen, Chen, & Zhou, 2021).
Applications in Sensing Technologies
- Hydrogen Peroxide Vapor Detection : Fu et al. (2016) explored the application of derivatives of 4-(phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)benzaldehyde in detecting hydrogen peroxide vapor. They demonstrated that these compounds could react rapidly with H2O2 vapor, highlighting their potential use in explosive detection and safety applications (Fu et al., 2016).
Crystallographic and Conformational Studies
- Crystal Structure and DFT Study : Huang et al. (2021) researched methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a related compound, through crystallographic and conformational analyses. They compared the molecular structures with DFT calculations, contributing to a deeper understanding of the physicochemical properties of such compounds (Huang et al., 2021).
Other Applications
Electrochromic Materials Development : Li et al. (2017) synthesized novel electrochromic materials employing nitrotriphenylamine units. They characterized these materials for potential applications in electrochromic devices, indicating the broad applicability of compounds with similar structural features (Li et al., 2017).
Boronate-Based Fluorescence Probes : Lampard et al. (2018) synthesized boronate ester fluorescence probes with structures similar to the compound . These probes showed potential for detecting hydrogen peroxide, underlining the significance of such compounds in the development of sensitive detection technologies (Lampard et al., 2018).
Safety And Hazards
While specific safety and hazard information for “2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is not available, it’s important to handle all chemical compounds with care. For example, “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” can cause skin and eye irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4/c1-8-6-9(7-10(11(8)15)16(17)18)14-19-12(2,3)13(4,5)20-14/h6-7H,15H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSKEFVXKIIMNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)[N+](=O)[O-])N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

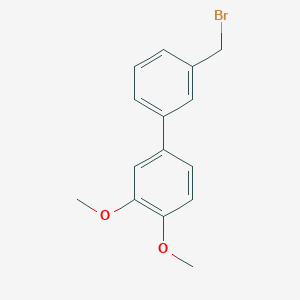
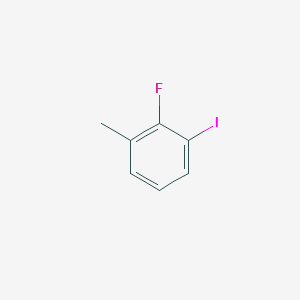
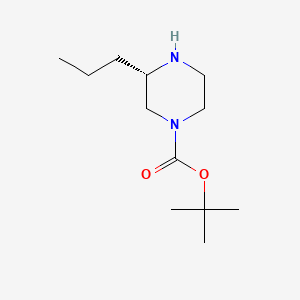
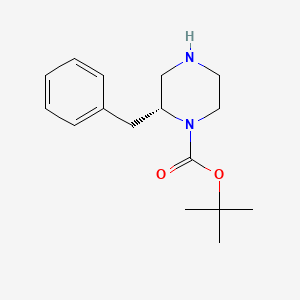
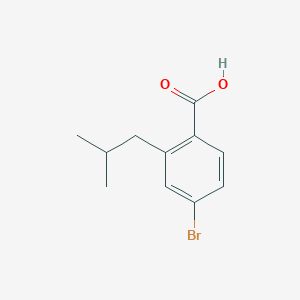
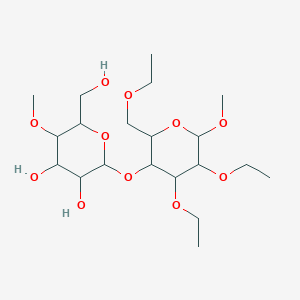
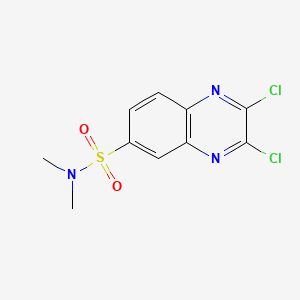
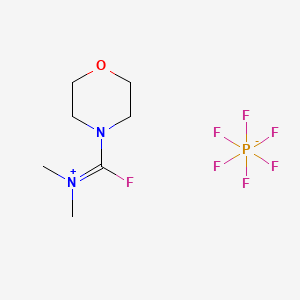
![2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate](/img/structure/B1343955.png)
